molecular formula C19H29N3O2 B8738920 tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate

Cat. No.: B8738920
M. Wt: 331.5 g/mol
InChI Key: LWNBJUJDDGCWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 9-(pyridin-4-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate is a useful research compound. Its molecular formula is C19H29N3O2 and its molecular weight is 331.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H29N3O2

Molecular Weight

331.5 g/mol

IUPAC Name

tert-butyl 9-pyridin-4-yl-3,9-diazaspiro[5.5]undecane-3-carboxylate

InChI

InChI=1S/C19H29N3O2/c1-18(2,3)24-17(23)22-14-8-19(9-15-22)6-12-21(13-7-19)16-4-10-20-11-5-16/h4-5,10-11H,6-9,12-15H2,1-3H3

InChI Key

LWNBJUJDDGCWAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C3=CC=NC=C3)CC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate (1 g, 3.931 mmol), 4-chloropyridinium chloride (1.765 g, 11.794 mmol) and triethylamine (2.2 ml, 15.725 mmol) were refluxed in 1-butanol (50 ml) for 15 h. Saturated sodium bicarbonate solution (30 ml) and ethyl acetate (80 ml) were added, the phases were separated and the aqueous phase was extracted with ethyl acetate (2×80 ml). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (silica gel) with ethyl acetate/hexane/methanol/ammonia (25% aq) 400/40/40/1. Yield: 0.52 g (39%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.765 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

tert-Butyl-3,9-diazaspiro[5.5]undecane-3-carboxylate (1 g, 3.931 mmol), 4-chloro-pyridinium chloride (1.765 g, 11.794 mmol) and triethylamine (2.2 ml, 15.725 mmol) were refluxed for 15 h in 1-butanol (50 ml). Saturated sodium hydrogen carbonate solution (30 ml) and ethyl acetate (80 ml) were added, the phases were separated, and the aqueous phase was extracted with ethyl acetate (2×80 ml). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (silica gel, ethyl acetate/-hexane/methanol/ammonia (25% aq.), 400:40:40:1). Yield: 0.52 g (39%)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.765 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

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